molecular formula C31H57NO5 B13443218 (R,S,S,S)-Orlistat Tetradecyl Ester

(R,S,S,S)-Orlistat Tetradecyl Ester

Cat. No.: B13443218
M. Wt: 523.8 g/mol
InChI Key: LIFQFEPLLRJNQF-FKWFRFQNSA-N
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Description

(R,S,S,S)-Orlistat Tetradecyl Ester is a synthetic derivative of Orlistat, a well-known lipase inhibitor used in the treatment of obesity. This compound is characterized by its unique stereochemistry, which includes multiple chiral centers, making it a subject of interest in stereochemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,S,S,S)-Orlistat Tetradecyl Ester typically involves the esterification of Orlistat with tetradecanol. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bond. Common reagents include sulfuric acid or hydrochloric acid for acidic conditions, and sodium hydroxide or potassium hydroxide for basic conditions. The reaction is typically conducted at elevated temperatures to increase the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction efficiency. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(R,S,S,S)-Orlistat Tetradecyl Ester can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

(R,S,S,S)-Orlistat Tetradecyl Ester has several applications in scientific research:

    Chemistry: Used as a model compound to study stereochemistry and chiral separation techniques.

    Biology: Investigated for its potential effects on lipid metabolism and enzyme inhibition.

    Medicine: Explored for its potential use in the treatment of obesity and related metabolic disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (R,S,S,S)-Orlistat Tetradecyl Ester involves the inhibition of pancreatic lipase, an enzyme responsible for the breakdown of dietary fats in the intestine. By inhibiting this enzyme, the compound reduces the absorption of fats, leading to a decrease in caloric intake and promoting weight loss. The molecular targets include the active site of pancreatic lipase, where the ester interacts with the enzyme, preventing it from hydrolyzing triglycerides into free fatty acids and monoglycerides.

Comparison with Similar Compounds

Similar Compounds

    Orlistat: The parent compound, used as a lipase inhibitor in the treatment of obesity.

    Cetilistat: Another lipase inhibitor with a similar mechanism of action but different chemical structure.

    Tetrahydrolipstatin: A derivative of Orlistat with similar lipase inhibitory activity.

Uniqueness

(R,S,S,S)-Orlistat Tetradecyl Ester is unique due to its specific stereochemistry, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar lipase inhibitors. This uniqueness makes it a valuable compound for research in stereochemistry and drug development.

Properties

Molecular Formula

C31H57NO5

Molecular Weight

523.8 g/mol

IUPAC Name

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]pentadecan-2-yl] (2R)-2-formamido-4-methylpentanoate

InChI

InChI=1S/C31H57NO5/c1-5-7-9-11-12-13-14-15-16-17-18-20-26(36-31(35)28(32-24-33)22-25(3)4)23-29-27(30(34)37-29)21-19-10-8-6-2/h24-29H,5-23H2,1-4H3,(H,32,33)/t26-,27-,28+,29-/m0/s1

InChI Key

LIFQFEPLLRJNQF-FKWFRFQNSA-N

Isomeric SMILES

CCCCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@@H](CC(C)C)NC=O

Canonical SMILES

CCCCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O

Origin of Product

United States

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